REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[C:9](=[O:11])[NH:8][CH:7]=[N:6][C:5]=2[S:4][C:3]=1[C:12]([O:14][CH3:15])=[O:13].C([O-])([O-])=O.[K+].[K+].Cl[CH2:23][C:24]([N:26]([CH2:29][CH3:30])[CH2:27][CH3:28])=[O:25]>CC#N>[CH2:27]([N:26]([CH2:29][CH3:30])[C:24](=[O:25])[CH2:23][N:8]1[C:9](=[O:11])[C:10]2[C:2]([CH3:1])=[C:3]([C:12]([O:14][CH3:15])=[O:13])[S:4][C:5]=2[N:6]=[CH:7]1)[CH3:28] |f:1.2.3|
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Name
|
|
Quantity
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2.24 g
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Type
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reactant
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Smiles
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CC1=C(SC=2N=CNC(C21)=O)C(=O)OC
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CC#N
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Name
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Quantity
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1.38 g
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.4 mL
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Type
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reactant
|
Smiles
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ClCC(=O)N(CC)CC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
|
quenched with H2O (50 mL)
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Type
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FILTRATION
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Details
|
The resulting precipitate was filtered
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Type
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CUSTOM
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Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(CN1C=NC2=C(C1=O)C(=C(S2)C(=O)OC)C)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |